molecular formula C14H10 B1254763 2-Ethynyl-1,1'-biphenyl CAS No. 52889-62-0

2-Ethynyl-1,1'-biphenyl

Cat. No. B1254763
CAS RN: 52889-62-0
M. Wt: 178.23 g/mol
InChI Key: NAWUZMMAZOQEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Ethynyl-1,1'-biphenyl and its derivatives often involves catalyzed cascade reactions. For example, Brønsted acid catalyzed cascade reactions of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes offer an efficient method to synthesize 2,2'-disubstituted 1H,1'H-3,3'-biindoles under metal-free conditions (Arcadi et al., 2014). This highlights the compound's utility in facilitating novel synthetic pathways.

Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,1'-biphenyl and related compounds has been elucidated through various techniques, including X-ray crystallography. Studies on similar molecules, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound, reveal the importance of intermolecular interactions and the influence of substituents on the molecule's configuration and stability (Percino et al., 2008).

Chemical Reactions and Properties

2-Ethynyl-1,1'-biphenyl participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, the photoreactions of 1-(3-hydroxy-2-pyridyl)-2-(pentamethyldisilanyl)ethyne, an aza analogue of 1-o-hydroxyphenyl-2-(pentamethyldisilanyl)ethyne, provide insight into the compound's behavior under light exposure and its potential for creating novel cycloaddition products (Park & Baek, 2003).

Physical Properties Analysis

The physical properties of 2-Ethynyl-1,1'-biphenyl, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. Research on similar compounds, like novel glass-forming liquid crystals containing 1-phenyl-2-(6-cyanonaphth-2-yl)ethyne, sheds light on the relationship between molecular structure and mesomorphic properties, offering clues to the physical behavior of 2-Ethynyl-1,1'-biphenyl derivatives (Shi & Chen, 1995).

Chemical Properties Analysis

The chemical properties of 2-Ethynyl-1,1'-biphenyl, such as its reactivity towards various chemical reagents, its role in catalysis, and its participation in complex chemical transformations, are central to its applications in organic synthesis and material science. The visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles illustrates the compound's capacity for complex bond formation and cycle creation under mild conditions (Ran et al., 2023).

Scientific Research Applications

Self-Assembly and Sensing Study

A study demonstrates the synthesis of a dinuclear organometallic acceptor containing Pt-ethynyl functionality. This compound, involving 2-Ethynyl-1,1'-biphenyl, self-assembles into metallamacrocycles, which exhibit fluorescence and are useful for sensing electron-deficient nitroaromatic compounds like picric acid, a secondary chemical explosive. This illustrates its potential in chemical sensing and fluorescence applications (Shanmugaraju, Joshi, & Mukherjee, 2011).

1D Nanowires Assembly

Another research explores the assembly of conjugated 1D nanowires using compounds with edge-on biphenyl moieties of a benzene core derivatized biaxially with four ethynyl-biphenyls. The rotatable features of ethynyls in these compounds allow dual adaptability of edge-on and face-on orientations for the aromatic rings, indicating significant potential in nanotechnology and materials science (Lee et al., 2014).

Photophysical and Electronic Properties

Research on 2-Ethynyl-1,1'-biphenyl derivatives focuses on their photophysical and electronic properties. For instance, a study on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents highlights how these compounds exhibit photoluminescence and nanoaggregation, influenced by their electronic structure. Such properties are essential in the development of advanced materials for optoelectronic applications (Chen et al., 2003).

Polymerization Potential

2-Ethynyl-1,1'-biphenyl is also significant in polymer science. A study discusses the polymerization of 4-bromo-4′-ethynyl biphenyl using a palladium catalyst system, producing polymers with notable thermal stability. This research demonstrates the material's potential in creating new polymers with specific thermal and mechanical properties (Trumbo & Marvel, 1987).

Metabolic Studies

In biochemistry, the metabolic oxidation of the ethynyl group in compounds like 4-ethynylbiphenyl is a topic of interest. For example, a study finds that 4-ethynylbiphenyl undergoes extensive metabolism in rats, involving aromatic hydroxylation and oxidation of the ethynyl group. This research provides insights into the metabolic pathways of such compounds, which is crucial in understanding their biochemical interactions and potential therapeutic applications (Wade et al., 1981).

Safety And Hazards

Safety information for 2-Ethynyl-1,1’-biphenyl suggests that contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .

Relevant Papers

Several papers have been published on 2-Ethynyl-1,1’-biphenyl and related compounds. These include studies on the synthesis of enetriynes , the evaluation of 3-(phenylethynyl)-1,1’-biphenyl-2-carboxylate derivatives , and the mechanisms of the ethynyl radical reaction with molecular oxygen .

properties

IUPAC Name

1-ethynyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWUZMMAZOQEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,1'-biphenyl

CAS RN

52889-62-0
Record name 2-ethynyl-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-1,1'-biphenyl

Citations

For This Compound
32
Citations
Á Kozma, T Deden, J Carreras, C Wille… - … A European Journal, 2014 - Wiley Online Library
A straightforward synthesis of cyclopropenylidene‐stabilized phosphenium cations 1 a–g through the reaction of [(iPr 2 N) 2 C 3 + Cl]BF 4 with secondary phosphines is described. Their …
M Al Faruk - 2022 - search.proquest.com
The [n] triangulenes (n= number of rings on a side) are a triangle-shaped class of polycyclic aromatic compounds that have been of interest for almost 100 years. Triangulenes are …
Number of citations: 2 search.proquest.com
RK Mohamed, S Mondal, JV Guerrera… - Angewandte Chemie …, 2016 - Wiley Online Library
A new approach to fused helicenes is reported, where varied substituents are readily incorporated in the extended aromatic frame. From the alkynyl precursor, the final helical …
Number of citations: 68 onlinelibrary.wiley.com
AB Kanj, A Chandresh, A Gerwien, S Grosjean… - Chemical …, 2020 - pubs.rsc.org
Proton conduction in nanopores is important for applications in fuel cells, chemical sensors and information processing devices inspired by nature. Here, we present a nanoporous …
Number of citations: 81 pubs.rsc.org
N Mukherjee, T Chatterjee - The Journal of Organic Chemistry, 2021 - ACS Publications
An iodine-catalyzed sustainable, cost-effective, and atom-economic synthetic methodology is developed to synthesize a wide variety of valuable sulfenylphenanthrenes and polycyclic …
Number of citations: 21 pubs.acs.org
SS Bag, SK Das - ChemistrySelect, 2017 - Wiley Online Library
We report herein the design and synthesis of a novel fused triazolyl phenanthrene nucleoside as a new generation of doubly widened hydrophobic unnatural nucleobase surrogate …
ML Hossain, F Ye, Z Liu, Y Xia, Y Shi… - The Journal of …, 2014 - ACS Publications
A novel protocol for the synthesis of phenanthrenes through the copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes is explored. The reaction proceeds via the …
Number of citations: 63 pubs.acs.org
K Fujise, E Tsurumaki, G Fukuhara… - Chemistry–An Asian …, 2020 - Wiley Online Library
Polycyclic aromatic hydrocarbons consisting of three fused anthracene units were designed as new π‐conjugated compounds having helical structures. These expanded helicenes …
Number of citations: 18 onlinelibrary.wiley.com
A Sen, T Sato, A Ohno, H Baek, A Muranaka… - JACS Au, 2021 - ACS Publications
A convoluted poly(4-vinylpyridine) cobalt(II) (P4VP-CoCl 2 ) system was developed as a stable and reusable heterogeneous catalyst. The local structure near the Co atom was …
Number of citations: 9 pubs.acs.org
K Hu, R Liu, X Zhou - Organic Letters, 2021 - ACS Publications
A rare earth metal-catalyzed sequential inter- and intramolecular C–N bond formation of 2-nitrile-2′-alkenyl(alkynyl)biphenyls with amines has been developed, which provides a …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.